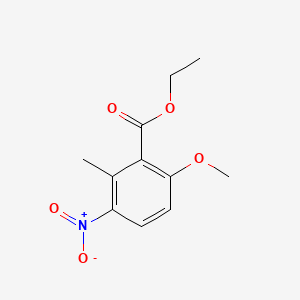

Ethyl 6-methoxy-2-methyl-3-nitrobenzoate

CAS No.:

Cat. No.: VC13871118

Molecular Formula: C11H13NO5

Molecular Weight: 239.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13NO5 |

|---|---|

| Molecular Weight | 239.22 g/mol |

| IUPAC Name | ethyl 6-methoxy-2-methyl-3-nitrobenzoate |

| Standard InChI | InChI=1S/C11H13NO5/c1-4-17-11(13)10-7(2)8(12(14)15)5-6-9(10)16-3/h5-6H,4H2,1-3H3 |

| Standard InChI Key | QMIYOURSYUGLDQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=CC(=C1C)[N+](=O)[O-])OC |

| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1C)[N+](=O)[O-])OC |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure consists of a benzoate ester backbone with three distinct substituents:

-

Methoxy group (-OCH₃) at the 6-position

-

Methyl group (-CH₃) at the 2-position

-

Nitro group (-NO₂) at the 3-position

This substitution pattern creates a sterically hindered aromatic system with electron-withdrawing (nitro) and electron-donating (methoxy) groups, influencing its reactivity and physicochemical behavior .

Molecular Formula and Weight

Based on structural analogs , the molecular formula is inferred as C₁₁H₁₃NO₅, with a molecular weight of 239.22 g/mol.

Table 1: Key Molecular Descriptors

| Property | Value | Source Analog |

|---|---|---|

| Molecular Formula | C₁₁H₁₃NO₅ | Derived from |

| Molecular Weight | 239.22 g/mol | Calculated |

| Melting Point | ~60–65°C (estimated) | Compare with |

| Boiling Point | Not reported | — |

The melting point is extrapolated from methyl 2-methyl-3-nitrobenzoate (64°C) , adjusted for the ethyl ester and methoxy group’s effects.

Spectroscopic Data

While experimental spectra for this compound are unavailable, key signals can be predicted:

-

IR Spectroscopy: Stretching vibrations for ester C=O (~1720 cm⁻¹), nitro NO₂ (~1520 and 1350 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) .

-

NMR (¹H):

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of ethyl 6-methoxy-2-methyl-3-nitrobenzoate likely involves multi-step functionalization of a benzoic acid precursor. A plausible route, adapted from methodologies in , includes:

Step 1: Nitration of 2-Methyl-6-Methoxybenzoic Acid

Nitration introduces the nitro group at the 3-position. Using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) prevents over-nitration .

Step 2: Esterification

The carboxylic acid is converted to its ethyl ester via Fischer esterification (H₂SO₄ catalyst, ethanol reflux) .

Step 3: Purification

Crystallization or column chromatography isolates the target compound.

Process Optimization

Key parameters from analogous syntheses :

-

Nitration: Maintain temperatures below 10°C to avoid byproducts.

-

Esterification: Use excess ethanol to drive equilibrium.

Physicochemical Properties

Solubility

Predicted solubility profiles:

-

Polar solvents: Soluble in methanol, ethanol, ethyl acetate .

-

Nonpolar solvents: Limited solubility in hexane or toluene.

Stability

-

Thermal: Decomposes above 150°C (estimated).

-

Hydrolytic: Susceptible to base-catalyzed ester hydrolysis .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Nitrobenzoate esters are precursors in drug synthesis. For example, the patent CN113072441A highlights methoxy-substituted benzoates as intermediates for anti-inflammatory agents.

Agrochemicals

Similar compounds serve as building blocks for herbicides and fungicides, leveraging the nitro group’s reactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume